molecular formula C20H29NO3S B11510792 Benzenesulfonamide, N-(adamantan-1-yl)methyl-2-methoxy-4,5-dimethyl-

Benzenesulfonamide, N-(adamantan-1-yl)methyl-2-methoxy-4,5-dimethyl-

Cat. No.: B11510792
M. Wt: 363.5 g/mol
InChI Key: VVKJPQSFGOTADK-UHFFFAOYSA-N
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Description

N-[(ADAMANTAN-1-YL)METHYL]-2-METHOXY-4,5-DIMETHYLBENZENE-1-SULFONAMIDE is a synthetic organic compound that combines the structural features of adamantane and sulfonamide Adamantane is a polycyclic hydrocarbon known for its stability and unique cage-like structure, while sulfonamides are a class of compounds widely used in medicinal chemistry for their antibacterial properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(ADAMANTAN-1-YL)METHYL]-2-METHOXY-4,5-DIMETHYLBENZENE-1-SULFONAMIDE typically involves the reaction of adamantane derivatives with sulfonamide precursors. One common method is the Chan–Lam N-arylation reaction, which utilizes copper (II) acetate as a catalyst and arylboronic acids as reactants . The reaction conditions often include a 0.1 M solution of the amine in acetonitrile, with p-tolylboronic acid (2 equivalents), DBU (2 equivalents), and copper (II) acetate (20 mol%) at room temperature for 24 hours .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[(ADAMANTAN-1-YL)METHYL]-2-METHOXY-4,5-DIMETHYLBENZENE-1-SULFONAMIDE undergoes various chemical reactions, including:

    Oxidation: The adamantane moiety can be oxidized to form hydroxylated derivatives.

    Reduction: The sulfonamide group can be reduced to corresponding amines.

    Substitution: The methoxy and methyl groups on the benzene ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products

The major products formed from these reactions include hydroxylated adamantane derivatives, reduced sulfonamides, and substituted benzene derivatives.

Scientific Research Applications

N-[(ADAMANTAN-1-YL)METHYL]-2-METHOXY-4,5-DIMETHYLBENZENE-1-SULFONAMIDE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its antibacterial and antiviral properties.

    Industry: Utilized in the development of advanced materials with unique structural properties.

Mechanism of Action

The mechanism of action of N-[(ADAMANTAN-1-YL)METHYL]-2-METHOXY-4,5-DIMETHYLBENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets. The adamantane moiety may bind to hydrophobic pockets in proteins, while the sulfonamide group can form hydrogen bonds with amino acid residues. This dual interaction can modulate the activity of enzymes or receptors, leading to the compound’s biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(ADAMANTAN-1-YL)METHYL]-2-METHOXY-4,5-DIMETHYLBENZENE-1-SULFONAMIDE is unique due to the presence of both methoxy and methyl groups on the benzene ring, which can influence its chemical reactivity and biological activity. The combination of adamantane and sulfonamide moieties also provides a distinctive structural framework that can interact with various molecular targets in unique ways.

Properties

Molecular Formula

C20H29NO3S

Molecular Weight

363.5 g/mol

IUPAC Name

N-(1-adamantylmethyl)-2-methoxy-4,5-dimethylbenzenesulfonamide

InChI

InChI=1S/C20H29NO3S/c1-13-4-18(24-3)19(5-14(13)2)25(22,23)21-12-20-9-15-6-16(10-20)8-17(7-15)11-20/h4-5,15-17,21H,6-12H2,1-3H3

InChI Key

VVKJPQSFGOTADK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1C)S(=O)(=O)NCC23CC4CC(C2)CC(C4)C3)OC

Origin of Product

United States

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